2-Ethoxy-5-ethynylpyridine

描述

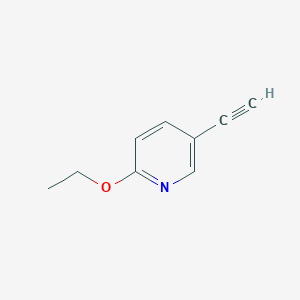

2-Ethoxy-5-ethynylpyridine is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and an ethynyl group (-C≡CH) at the 5-position. Its molecular formula is C₉H₉NO, with a molecular weight of 147.18 g/mol. The compound’s reactivity and applications are influenced by the electron-donating ethoxy group and the highly reactive ethynyl moiety, which enables participation in click chemistry and cross-coupling reactions.

属性

IUPAC Name |

2-ethoxy-5-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-8-5-6-9(10-7-8)11-4-2/h1,5-7H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRKWRRBEXLPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 2-Ethoxy-5-ethynylpyridine It’s known that similar compounds interact with benzylic positions in chemical reactions.

Mode of Action

The mode of action of This compound involves its interaction with its targets, leading to changes in the chemical structure. For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation.

Biochemical Pathways

This compound: may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

The pharmacokinetic properties of This compound These properties significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound The compound’s interaction with its targets can lead to changes in the chemical structure, which may have downstream effects.

生物活性

2-Ethoxy-5-ethynylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of ethoxy and ethynyl groups attached to the pyridine ring. Its molecular formula is with a molecular weight of approximately 147.17 g/mol. The synthesis of this compound can be achieved through various methods, including alkylation reactions and coupling reactions involving ethynyl and ethoxy groups.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. It has been assessed for its antiproliferative effects, with promising results indicating its potential as an anticancer agent .

- Soil Nitrification Inhibition : Notably, this compound has been studied for its role as a soil nitrification inhibitor, which can help manage nitrogen levels in agricultural settings. This property is particularly beneficial in enhancing soil health and crop yield.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation, thereby exerting its antimicrobial and anticancer effects.

- Cell Signaling Modulation : It is hypothesized that this compound can alter cellular signaling pathways, influencing processes such as apoptosis in cancer cells.

- Binding Affinity : The structural features of the compound allow it to bind effectively to target biomolecules, leading to significant biological responses.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various pyridine derivatives, this compound demonstrated substantial inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity.

Case Study 2: Anticancer Potential

Another research project focused on the antiproliferative effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through caspase activation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Reduced viability in MCF-7 cells | |

| Soil Nitrification | Inhibitory effect on nitrifying bacteria |

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Alkylation | Reaction of pyridine with ethoxy and ethynyl groups |

| Coupling Reactions | Utilization of coupling agents for functionalization |

相似化合物的比较

Structural and Functional Group Variations

Key structural analogs differ in substituent types and positions, impacting electronic properties, stability, and applications.

Table 1: Substituent and Molecular Weight Comparison

Key Observations:

Substituent Position :

- Ethynyl at the 5-position (target compound) vs. 2-position (e.g., 2-Ethynyl-5-methoxypyridine) alters steric and electronic profiles. The 5-ethynyl group may enhance conjugation in the pyridine ring compared to 2-position derivatives.

- Ethoxy vs. methoxy groups: Ethoxy (-OCH₂CH₃) is bulkier and more electron-donating than methoxy (-OCH₃), affecting solubility and reactivity .

Functional Group Diversity: Piperidine (2-Ethoxy-5-(1-ethylpiperidin-2-yl)pyridine) introduces nitrogen-based basicity, expanding pharmaceutical applications .

常见问题

Q. How can researchers validate the environmental stability of this compound?

- Methodological Answer : Conduct accelerated degradation studies under UV light and varying pH. Analyze degradation products via LC-MS. Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。